molecular formula C12H17N3O B8456589 (R)-3-(4-aminophenyl)-1,4-dimethylpiperazin-2-one

(R)-3-(4-aminophenyl)-1,4-dimethylpiperazin-2-one

Cat. No. B8456589
M. Wt: 219.28 g/mol
InChI Key: SJONZLNUSKUBNO-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-(4-aminophenyl)-1,4-dimethylpiperazin-2-one is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-3-(4-aminophenyl)-1,4-dimethylpiperazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-(4-aminophenyl)-1,4-dimethylpiperazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(R)-3-(4-aminophenyl)-1,4-dimethylpiperazin-2-one

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

(3R)-3-(4-aminophenyl)-1,4-dimethylpiperazin-2-one

InChI

InChI=1S/C12H17N3O/c1-14-7-8-15(2)12(16)11(14)9-3-5-10(13)6-4-9/h3-6,11H,7-8,13H2,1-2H3/t11-/m1/s1

InChI Key

SJONZLNUSKUBNO-LLVKDONJSA-N

Isomeric SMILES

CN1CCN(C(=O)[C@H]1C2=CC=C(C=C2)N)C

Canonical SMILES

CN1CCN(C(=O)C1C2=CC=C(C=C2)N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 50-mL single-neck round-bottomed flask equipped with a magnetic stirrer was purged with nitrogen and charged with 3 (200 mg, 0.80 mmol), ethanol (5 mL) and 10% palladium on carbon (50% wet, 4 mg dry weight). The reaction flask was purged with hydrogen gas and the reaction mixture stirred under a balloon pressure of hydrogen for 2 h. After this time the flask was purged with nitrogen. The catalyst was removed by filtration through a pad of Celite 521 and the filter cake washed with ethanol (10 mL). The filtrate was concentrated under reduced pressure to afford a 94% yield of 4 (166 mg) as a colorless oil: 1H NMR (500 MHz, DMSO-d6) δ 6.89 (d, 2H, T=8.5 Hz), 6.47 (d, 2H, J=8.5 Hz), 4.94 (s, 2H), 3.53 (td, 1H, J=12.0, 4.0 Hz), 3.44 (m, 1H), 3.21 (dt, 1H, J=12.0, 4.0 Hz), 2.92 (dt, 1H, J=12.0, 4.0 Hz), 2.82 (s, 3H), 2.02 (s, 3H); MS (ESI+) m/z 220 (M+H).
Name
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
4 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Yield
94%

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